molecular formula C₁₉H₂₂O₆ B042615 7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid CAS No. 71177-41-8

7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid

Cat. No. B042615
CAS RN: 71177-41-8
M. Wt: 346.4 g/mol
InChI Key: ZKSDYVWXHSIQFM-UHFFFAOYSA-N
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Description

The compound “7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid” is a complex organic molecule . It is also known as Gibberellic acid . The IUPAC name of this compound is "(1R,4aR,4bS,7S,9aS,10S,10aS)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid" .


Molecular Structure Analysis

The molecular weight of this compound is 346.38 . The InChI code is “1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10-,11?,12+,13-,16-,17-,18-,19+/m0/s1” and the InChI key is "IXORZMNAPKEEDV-YXRFUTBVSA-N" .


Physical And Chemical Properties Analysis

The compound is a crystalline powder . More specific physical and chemical properties were not found in my search results.

Scientific Research Applications

Chemical Transformation Studies

  • Dehydration and Transformation Modeling : This compound's structural analogs are used in dehydration studies, serving as models for transformations in complex organic molecules. For instance, the dehydration of dimeric 6-hydroxycyclohexa-2,4-dienones has been studied, providing insights into transformations like the maytenone to anhydromaytenone conversion (Falshaw & Franklinos, 1984).

  • Synthesis of Complex Alkaloids : Complex polycyclic skeletons, similar to the subject compound, have been synthesized from natural sources like Daphniphyllum macropodum. These synthesis processes contribute to the development of new alkaloids with potential biological activities (Lu et al., 2007).

  • Development of Bicyclic Amino Acid Derivatives : Research in asymmetric synthesis has led to the creation of bicyclic amino acid derivatives, which are synthesized through Aza-Diels-Alder reactions. Such compounds can have various applications in medicinal chemistry (Waldmann & Braun, 1991).

  • Synthesis of Isochromene Derivatives : Studies involve synthesizing isochromene derivatives, which have potential applications in pharmaceutical and organic chemistry. This includes the synthesis of compounds like 7-acetyloxy-3,7-dimethyl-7,8-dihydro-6H-isochromene-6,8-dione (Suzuki et al., 2001).

  • Stereochemistry in Chemical Reactions : Investigations into the stereochemistry of similar compounds have been conducted to understand better the Nametkin Shift, a significant reaction in organic synthesis (Cameron et al., 1994).

  • Transformation into Norcaradiene/Cycloheptatriene Derivatives : Research has been done on transforming similar tricyclic ketones into norcaradiene and cycloheptatriene derivatives, which are useful in synthesizing various organic compounds (Mukherjee-Müller et al., 1976).

  • Synthesis of Hydrophilic Mesocyclic Trithioethers : The synthesis of functionalized mesocyclic trithioethers, structurally related to the compound , has been explored. Such substances have potential applications in areas like materials science (Setzer et al., 1998).

Safety And Hazards

Gibberellic acid can cause serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

IUPAC Name

7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-8-9-3-4-10-18(7-9,14(8)21)12(15(22)23)13-17(2)11(20)5-6-19(10,13)25-16(17)24/h5-6,9-14,20-21H,1,3-4,7H2,2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSDYVWXHSIQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5O)C(=O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid
Reactant of Route 2
7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid
Reactant of Route 3
7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid
Reactant of Route 4
7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid
Reactant of Route 5
7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid
Reactant of Route 6
7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid

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